molecular formula C10H14ClN3O3S B1414866 N-(3-amino-4-chlorophenyl)morpholine-4-sulfonamide CAS No. 1042812-41-8

N-(3-amino-4-chlorophenyl)morpholine-4-sulfonamide

Cat. No. B1414866
M. Wt: 291.76 g/mol
InChI Key: FPCWUXGNMSUYML-UHFFFAOYSA-N
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Description

“N-(3-amino-4-chlorophenyl)morpholine-4-sulfonamide” is a chemical compound with the CAS Number: 1042812-41-8 . It has a molecular weight of 291.75 and a molecular formula of C10H14ClN3O3S .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H14ClN3O3S/c11-9-2-1-8 (7-10 (9)12)13-18 (15,16)14-3-5-17-6-4-14/h1-2,7,13H,3-6,12H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 291.75 . Other physical and chemical properties such as boiling point and storage conditions are not specified in the available resources .

Scientific Research Applications

Synthesis and Antimicrobial Activity

N-(3-amino-4-chlorophenyl)morpholine-4-sulfonamide has been studied for its synthesis and antimicrobial properties. For instance, sulfonamides, including those with morpholine groups, have been synthesized and evaluated for antimicrobial potency against bacteria and fungi. These studies found that certain sulfonamide derivatives exhibited promising antimicrobial activity in laboratory settings (Janakiramudu et al., 2017).

Molecular Docking Studies

Molecular docking studies have been conducted to predict the affinity and orientation of sulfonamide compounds at active enzyme sites. This research is crucial for understanding how these compounds interact with biological targets, which has implications in drug design and development (Janakiramudu et al., 2017).

Pro-apoptotic Effects in Cancer Cells

Some sulfonamide derivatives have been investigated for their pro-apoptotic effects in cancer cells. Research in this area focuses on how these compounds can induce cell death in cancerous cells, which is a critical aspect of cancer therapy (Cumaoğlu et al., 2015).

Conversion of Amino Alcohols into Morpholines

Research has explored using sulfinamides as temporary protecting/activating groups for converting amino alcohols into morpholines. This process has applications in synthesizing various chemical compounds, including potential drug candidates (Fritz et al., 2011).

Antagonists for CC-Chemokine Receptor 4

Studies have synthesized and examined indazole arylsulfonamides, including morpholine derivatives, as human CC-chemokine receptor 4 antagonists. These compounds have potential therapeutic applications in treating diseases where CCR4 is implicated (Procopiou et al., 2013).

Imaging Trivalent Cations in Living Cells

Morpholine-type naphthalimide chemsensors, which include N-p-chlorophenyl morpholine sulfonamide derivatives, have been developed for imaging trivalent metal ions in living cells. This research is significant in studying cellular processes and diagnosing diseases (Ye et al., 2019).

Antibiotic Activity Modulation

The compound 4-(Phenylsulfonyl) morpholine, a class member of sulfonamides, has been studied for its antimicrobial properties and its ability to modulate antibiotic activity against multidrug-resistant strains (Oliveira et al., 2015).

Safety And Hazards

Specific safety and hazard information for this compound is not available in the searched resources. For detailed safety information, it is recommended to refer to the compound’s Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

N-(3-amino-4-chlorophenyl)morpholine-4-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3O3S/c11-9-2-1-8(7-10(9)12)13-18(15,16)14-3-5-17-6-4-14/h1-2,7,13H,3-6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPCWUXGNMSUYML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)NC2=CC(=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-amino-4-chlorophenyl)morpholine-4-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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